1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid chemical structure and properties
1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid chemical structure and properties
An In-depth Technical Guide to 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Synthetic Strategies for Drug Discovery
This guide provides a comprehensive technical overview of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established principles and data from closely related analogues, this document will explore its chemical architecture, physicochemical properties, plausible synthetic routes, and its prospective role in the development of novel therapeutic agents.
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a versatile scaffold in a multitude of approved therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4][5] The strategic introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic profile.[6][7] Consequently, fluorinated pyrazoles are of particular interest to researchers in drug discovery and development.[6] This guide focuses on 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid, a molecule that combines the proven pyrazole core with the benefits of fluorination and a benzyl group, suggesting a promising scaffold for further investigation.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid features a central pyrazole ring. A benzyl group is attached to one of the nitrogen atoms (N1), a fluorine atom is at the C4 position, and a carboxylic acid group is at the C3 position. This specific arrangement of substituents is crucial for its chemical reactivity and biological interactions.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₉FN₂O₂ | Deduced from the chemical name |
| Molecular Weight | 220.20 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Based on similar pyrazole carboxylic acids[8] |
| Melting Point | Expected to be in the range of 150-220 °C | Inferred from related structures like 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (192-198 °C)[8] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, methanol, and ethyl acetate | General solubility of carboxylic acids and heterocyclic compounds |
| Acidity (pKa) | Estimated to be around 3-5 | Typical pKa for a carboxylic acid, influenced by the electron-withdrawing pyrazole ring and fluorine atom |
Synthesis of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid: A Proposed Experimental Protocol
The synthesis of substituted pyrazole carboxylic acids can be achieved through various routes, often involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[3][9] A plausible synthetic pathway for 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid is outlined below. This protocol is a scientifically informed projection based on established methodologies for analogous compounds.[6][10]
Proposed Synthetic Workflow
Caption: Proposed synthetic route for 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-2-fluoro-3-oxobutanoate (Intermediate 1)
-
To a solution of ethyl 2-fluoro-3-oxobutanoate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude intermediate 1, which can be used in the next step without further purification.
Causality: The reaction of the β-ketoester with DMF-DMA forms an enaminone, which is a key intermediate for the subsequent cyclization with hydrazine to form the pyrazole ring.
Step 2: Synthesis of Ethyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate (Intermediate 2)
-
Dissolve the crude intermediate 1 in a suitable solvent, such as ethanol or acetic acid.
-
Add benzylhydrazine (1 equivalent) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolate the solid by filtration and wash with a small amount of cold ethanol. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.
Causality: The hydrazine undergoes a condensation reaction with the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the stable pyrazole ring.
Step 3: Synthesis of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid (Final Product)
-
Suspend the ethyl ester (intermediate 2) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality: The basic hydrolysis of the ester functionality cleaves the ethyl group, forming the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Potential Applications in Drug Development
The structural motifs present in 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid suggest its potential as a valuable building block in the synthesis of new drug candidates. The pyrazole core is a well-established pharmacophore, and the strategic placement of the fluorine atom and the benzyl group can modulate the compound's biological activity and pharmacokinetic properties.
Areas of Therapeutic Interest
-
Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1]
-
Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer potential, targeting various cellular pathways.[4]
-
Antimicrobial Agents: The pyrazole scaffold has been incorporated into compounds with activity against a range of bacteria and fungi.[5]
-
Agrochemicals: Substituted pyrazole carboxylic acid derivatives are crucial intermediates in the synthesis of fungicides and other agrochemicals.[10][11]
The Pyrazole Scaffold in Medicinal Chemistry
Caption: The diverse applications of the pyrazole scaffold in medicinal chemistry and agrochemicals.
Conclusion
1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid represents a promising, yet underexplored, molecule for chemical and biological investigation. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive starting point for the development of novel therapeutic agents and agrochemicals. This guide provides a solid foundation for researchers and scientists to begin their exploration of this intriguing compound and its potential applications.
References
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2023). This article was not found in a public source.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]
- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). This article was not found in a public source.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2024). PMC. [Link]
-
New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. [Link]
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives.This article was not found in a public source.
-
Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quickcompany. [Link]
-
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). PMC. [Link]
- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.This article was not found in a public source.
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2023). PMC. [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. Request PDF. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
-
3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
1-benzyl-3-phenyl-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Process For The Manufacture Of Pyrazole Carboxylic Derivatives And [quickcompany.in]
- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
